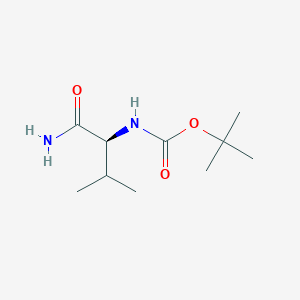

Boc-L-valine amide

Description

Contextualizing Boc-L-Valine Amide within Contemporary Organic Chemistry Research

In contemporary organic chemistry, the demand for precise molecular construction is paramount, especially in fields like pharmaceuticals, materials science, and biochemistry. This compound fits into this landscape as a well-defined intermediate that facilitates complex synthetic pathways. Its utility stems from the inherent properties of its constituent parts: the chiral nature of L-valine and the protective functionality of the Boc group.

Significance of L-Valine Derivatives in Stereoselective Synthesis

L-Valine, an α-amino acid, is characterized by its branched isopropyl side chain and its inherent chirality, existing as the L-enantiomer in biological systems medcraveonline.com. Derivatives of L-valine are highly valued in stereoselective synthesis due to their ability to act as chiral auxiliaries or building blocks. These derivatives are instrumental in directing the stereochemical outcome of chemical reactions, leading to the formation of enantiomerically pure or enriched chiral products medcraveonline.comrsc.org. For instance, L-valine-derived compounds have been employed as ligands or catalysts in asymmetric reactions, such as the asymmetric Henry reaction, to control the formation of new stereocenters medcraveonline.com. The incorporation of L-valine into synthetic targets can also influence conformational preferences, which is critical in designing peptides with specific secondary structures, such as α-helices researchgate.net.

Role of the Boc Protecting Group in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, particularly in peptide chemistry americanpeptidesociety.orgbzchemicals.commasterorganicchemistry.comyoutube.comorganic-chemistry.orgiris-biotech.de. Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid or peptide chain during coupling reactions. This prevents unwanted side reactions, such as self-polymerization or reaction with other functional groups present in the molecule, thereby ensuring that peptide bond formation occurs selectively at the desired site americanpeptidesociety.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.orgresearchgate.netchempep.com. The Boc group is characterized by its stability under a range of reaction conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) americanpeptidesociety.orgmasterorganicchemistry.comiris-biotech.denih.govfengchengroup.compeptide.commasterorganicchemistry.comresearchgate.net. This selective deprotection is a cornerstone of stepwise peptide synthesis, allowing for the controlled sequential addition of amino acids to build a peptide chain fengchengroup.commasterorganicchemistry.com.

Historical Overview of this compound in Peptide Synthesis Methodologies

The journey of this compound and its related chemistry is intrinsically linked to the evolution of peptide synthesis techniques. The development of robust protecting group strategies has been pivotal in advancing the field from early, less efficient methods to the sophisticated automated processes used today.

Evolution from Solution-Phase to Solid-Phase Techniques

Historically, peptide synthesis was primarily conducted in solution (solution-phase peptide synthesis, SPPS). This method involved the stepwise coupling of protected amino acids in solution, with purification required after each coupling and deprotection step chempep.comresearchgate.netopenaccessjournals.com. While effective for shorter peptides, solution-phase synthesis became cumbersome and inefficient for longer sequences due to purification challenges and potential for product loss chempep.comopenaccessjournals.com. The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, marked a paradigm shift masterorganicchemistry.comcsic.esnii.ac.jp. In SPPS, the growing peptide chain is anchored to an insoluble solid support (resin), allowing excess reagents and byproducts to be removed by simple washing and filtration chempep.comcsic.esnii.ac.jp. Boc-protected amino acids were among the first building blocks successfully employed in early SPPS strategies, laying the groundwork for automated peptide synthesis iris-biotech.depeptide.com.

Impact of Protecting Group Strategies on Synthetic Efficiency and Purity

Table 1: Comparison of Boc and Fmoc Deprotection Conditions

| Protecting Group | Deprotection Reagent/Conditions | Nature of Deprotection | Advantages | Disadvantages |

| Boc | Trifluoroacetic Acid (TFA) | Acid-labile | Stable to basic conditions; useful for sequences prone to racemization. | Harsher conditions can lead to peptide degradation; requires specific handling of strong acids. |

| Fmoc | Piperidine (B6355638) | Base-labile | Mild conditions minimize side reactions; compatible with automated systems. | Sensitive to basic conditions, which can affect certain side-chain protecting groups. |

The Boc strategy, while foundational, requires stronger acidic conditions for deprotection compared to the milder basic conditions used for the Fmoc (9-fluorenylmethyloxycarbonyl) group. This difference in deprotection conditions has led to the widespread adoption of Fmoc chemistry in modern automated peptide synthesizers due to its greater compatibility with sensitive amino acid side chains and its generally milder reaction environment americanpeptidesociety.orgnih.gov. However, the Boc strategy remains valuable in specific applications where its unique stability profile is advantageous americanpeptidesociety.org.

Research Landscape and Future Directions for this compound

This compound continues to be a relevant compound in current chemical research, particularly in the development of novel therapeutics and advanced materials. Its role as a protected amino acid building block facilitates the synthesis of complex peptides and peptidomimetics with tailored properties chemimpex.comchemimpex.com.

The compound is utilized in the synthesis of bioactive peptides, where its properties can enhance the stability and solubility of therapeutic peptides, thereby streamlining drug development processes chemimpex.com. It also serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals, allowing for selective chemical modifications that optimize synthetic pathways chemimpex.com. In drug discovery, this compound is employed in the design of prodrugs to improve bioavailability and stability chemimpex.com. Furthermore, its utility extends to biotechnology, where it aids in the production of proteins and enzymes through recombinant DNA technology chemimpex.com.

Current research trends involve the application of this compound in the synthesis of specific peptide sequences for therapeutic targets, including potential inhibitors for diseases like cancer chemicalbook.com. Future directions may focus on developing even more efficient and greener synthetic routes utilizing this compound, exploring its incorporation into novel drug delivery systems, or designing new peptide-based materials with unique functional properties chemimpex.comchemimpex.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSZYROZOXUFSG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459810 | |

| Record name | Boc-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-08-4 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Boc L Valine Amide

Synthetic Pathways to Boc-L-Valine Amide and its Precursors

The creation of this compound is a cornerstone of peptide synthesis, beginning with the crucial preparation of the N-Boc-L-valine intermediate, followed by the formation of the amide bond. These processes utilize established and versatile chemical methods to achieve high-purity and efficient production of the final compound.

Protecting the amino group of L-valine with a tert-butoxycarbonyl (Boc) group is the initial and critical step in synthesizing this compound. This protection is vital to prevent the amino group from engaging in undesirable side reactions during the subsequent amide bond formation. The resulting N-Boc-L-valine is a key precursor to the final product.

The most widely used and effective technique for the N-protection of L-valine involves its reaction with di-tert-butylpyrocarbonate, also known as Boc anhydride (B1165640) (Boc₂O). stackexchange.comorganic-chemistry.org This reaction is generally performed under basic conditions, which helps to deprotonate the amino group, making it a stronger nucleophile for attacking the electrophilic carbonyl carbon of the Boc anhydride. stackexchange.com

The reaction is often conducted in a mixed solvent system, such as a combination of an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or acetone, and water. stackexchange.com Water helps to dissolve the L-valine, while the organic solvent dissolves the Boc anhydride. A base, like sodium hydroxide (B78521), sodium carbonate, or triethylamine, is introduced to maintain the appropriate pH, ensuring the amino group stays in its reactive, unprotonated form. stackexchange.com The reaction follows a nucleophilic acyl substitution pathway, where the amino group of L-valine attacks one of the carbonyl groups of Boc anhydride. This leads to the release of a tert-butoxy (B1229062) group and a molecule of carbon dioxide, yielding the stable N-Boc-L-valine. The product is then isolated and purified using standard procedures, which usually involve acidification to precipitate the product, followed by extraction and crystallization.

While Boc anhydride is the most common reagent, other methods and conditions have been developed for adding the Boc protecting group to L-valine. rsc.org These alternatives can be useful for addressing specific issues, like improving yields, simplifying purification, or using different activating agents.

One alternative is the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). This reagent may provide benefits in certain situations, potentially resulting in cleaner reactions and simpler purification. Another option is a Boc-saccharin derivative, which can also act as an efficient Boc-transfer agent. Although these methods are less common than the Boc anhydride approach, they offer chemists valuable alternatives to customize the synthesis based on their specific needs and available materials. The choice of method often depends on factors like the reaction scale, the desired product purity, and cost-effectiveness. rsc.org

Following the successful synthesis of N-Boc-L-valine, the next crucial step is the formation of the amide bond to produce this compound. This transformation is typically achieved by activating the carboxylic acid group of N-Boc-L-valine, making it susceptible to nucleophilic attack by an amine.

Carbodiimides are a class of highly effective coupling reagents widely used in peptide synthesis for the formation of amide bonds. bachem.comglobalresearchonline.net The most common carbodiimides for this purpose are N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.compeptide.com These reagents activate the carboxylic acid of N-Boc-L-valine by converting it into a highly reactive O-acylisourea intermediate. organic-chemistry.orglifechempharma.com This intermediate is then readily attacked by the amino group of the incoming amine, leading to the formation of the desired amide bond and a urea (B33335) byproduct. peptide.com

The choice of carbodiimide (B86325) can be influenced by the specific reaction conditions and the desired work-up procedure. DCC is a popular choice for solution-phase synthesis, as its byproduct, dicyclohexylurea (DCU), is sparingly soluble in most organic solvents and can be easily removed by filtration. bachem.compeptide.com However, this low solubility makes DCC less suitable for solid-phase peptide synthesis. peptide.com In such cases, DIC is often preferred because its corresponding urea byproduct is more soluble and remains in the solution, simplifying purification. peptide.com EDC, often used as its hydrochloride salt (EDC-HCl), offers the advantage of being water-soluble, along with its urea byproduct. peptide.comenamine.net This property allows for easy removal of excess reagent and the byproduct through simple aqueous extraction, making it a convenient choice for various applications, including bioconjugation in aqueous media. lifechempharma.comenamine.net

To enhance the efficiency and minimize side reactions during carbodiimide-mediated couplings, additives are frequently incorporated into the reaction mixture. bachem.com The most common side reactions include racemization of the chiral center of the amino acid and the formation of an N-acylurea byproduct, which consumes the activated intermediate without forming the desired amide. rsc.orgbachem.com

1-Hydroxybenzotriazole (B26582) (HOBt) is a widely used additive that effectively suppresses racemization and prevents the formation of N-acylurea. stackexchange.comrsc.orgrsc.org HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and more selective towards aminolysis, thus improving the yield and purity of the final peptide. stackexchange.compeptide.com The use of HOBt in conjunction with carbodiimides has become a standard practice in peptide synthesis. bachem.comrsc.org

4-(Dimethylamino)pyridine (DMAP) is another common additive, often used in catalytic amounts. nih.govanalis.com.my DMAP acts as a highly effective acylation catalyst by reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species. organic-chemistry.orgnih.gov This intermediate is not susceptible to intramolecular rearrangement to form N-acylurea and reacts rapidly with the amine to form the amide bond. organic-chemistry.orgrsc.org The use of DMAP is particularly beneficial for sterically hindered amino acids or when coupling with less nucleophilic amines. peptide.comnih.gov A combination of EDC, a catalytic amount of HOBt, and one equivalent of DMAP has been shown to be a highly effective protocol for the synthesis of amides, especially with electron-deficient amines. nih.gov

Amide Bond Formation in the Synthesis of this compound

Uronium/Phosphonium (B103445) Salt-Based Coupling Reagents (HATU, HBTU)

Uronium and phosphonium salts are among the most effective and widely used coupling reagents in modern peptide synthesis due to their high reactivity and ability to suppress racemization. google.compeptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are prominent examples of this class of reagents. peptide.com The mechanism of action involves the rapid formation of a highly reactive acyl-uronium or -phosphonium species from the carboxylic acid of Boc-L-valine. This intermediate then readily reacts with an amine to form the desired amide bond. universite-paris-saclay.fr

HATU is often preferred over HBTU as it is known to react faster and result in less epimerization during the coupling process. peptide.com The presence of the 7-azabenzotriazole moiety in HATU is believed to contribute to its superior performance. peptide.com However, it is crucial to avoid using an excess of these reagents as they can react with the unprotected N-terminus of the peptide chain, leading to chain termination. peptide.com

A typical coupling reaction using HATU or HBTU involves dissolving Boc-L-valine, the amine component, the coupling reagent, and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). universite-paris-saclay.frnih.gov The reaction is typically carried out at room temperature and is often complete within a few hours. universite-paris-saclay.fr

Table 1: Comparison of HATU and HBTU Coupling Reagents

| Feature | HATU | HBTU |

| Full Name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| Reactivity | Higher | High |

| Racemization | Lower | Low, minimized with HOBt |

| Key Structural Feature | 7-Azabenzotriazole | Benzotriazole |

| Typical Base | DIPEA, NMM | DIPEA, NMM |

| Common Solvents | DMF, DCM | DMF, DCM |

Mixed Anhydride Methods

The mixed anhydride method is a classical yet effective technique for amide bond formation, valued for its cost-effectiveness and the generally high purity of the resulting peptides. nih.govhighfine.com This method involves the activation of the carboxylic acid of Boc-L-valine by forming a mixed anhydride with a chloroformate, most commonly isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). highfine.comresearchgate.netcdnsciencepub.com

The reaction is typically performed at a low temperature (e.g., -15 °C) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions, including disproportionation of the mixed anhydride and racemization. cdnsciencepub.comgoogle.com Once the mixed anhydride is formed, the amine component is added, and the reaction mixture is allowed to warm to room temperature to facilitate the coupling. google.com The use of isobutyl chloroformate is often favored as it can lead to higher yields compared to ethyl chloroformate. highfine.com

A key advantage of the mixed anhydride method is that the byproducts are generally easy to remove. However, careful control of the reaction conditions, particularly temperature and the choice of tertiary amine, is crucial to suppress urethane (B1682113) formation, a common side reaction. cdnsciencepub.com

Table 2: Typical Reaction Parameters for Mixed Anhydride Synthesis of this compound

| Parameter | Condition |

| Activating Agent | Isobutyl chloroformate |

| Base | N-Methylmorpholine (NMM) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Activation Temperature | -15 °C |

| Coupling Temperature | Allowed to warm to room temperature |

Considerations for Stereochemical Integrity during Amide Coupling

Maintaining the stereochemical integrity of the chiral center in L-valine is of paramount importance during peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with altered biological activity. iris-biotech.debibliomed.org The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to the formation of an oxazolone (B7731731) intermediate. nih.govbibliomed.org This oxazolone can then tautomerize, resulting in racemization. nih.gov

Several factors influence the extent of racemization:

Coupling Reagent: The choice of coupling reagent is critical. Reagents like HATU are designed to minimize racemization. peptide.com The addition of additives such as 1-hydroxybenzotriazole (HOBt) or its aza-analogs to carbodiimide-mediated couplings can effectively suppress racemization by forming less reactive, but more selective, active esters. peptide.com

Base: The nature and amount of the base used can significantly impact racemization. Sterically hindered bases like DIPEA are generally preferred over less hindered ones. The use of excess base should be avoided.

Solvent: The polarity of the solvent can play a role.

Temperature: Lower reaction temperatures generally reduce the rate of racemization. cdnsciencepub.com

Steric Hindrance: Amino acids with bulky side chains, such as valine, can be more prone to certain side reactions due to slower coupling rates, which can increase the lifetime of the activated species and the opportunity for racemization. bibliomed.org

The Boc protecting group itself helps to reduce the risk of racemization compared to other protecting groups due to electronic effects that disfavor oxazolone formation.

Synthesis of Substituted this compound Derivatives

The modification of the amide group of Boc-L-valine can lead to derivatives with unique properties and applications in peptide chemistry and drug design.

N-Methoxy-N-methyl Amide Derivatives

Boc-L-valine N-methoxy-N-methylamide, also known as a Weinreb amide, is a valuable synthetic intermediate. chemimpex.comchemimpex.com These amides are particularly useful because they can be reacted with Grignard or organolithium reagents to yield ketones without the common side reaction of over-addition to form a tertiary alcohol. They can also be reduced to form aldehydes. chemimpex.com

The synthesis of Boc-L-valine N-methoxy-N-methylamide is typically achieved by coupling Boc-L-valine with N,O-dimethylhydroxylamine hydrochloride. chemicalbook.com This can be accomplished using standard peptide coupling reagents like HATU or by forming a mixed anhydride of Boc-L-valine. researchgate.net The reaction is carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the coupling.

Propargylamide Derivatives

Boc-L-valine propargylamide introduces an alkyne functionality into the molecule, which can be used for further chemical modifications through reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This makes these derivatives useful for creating peptide conjugates and peptidomimetics.

The synthesis of Boc-L-valine propargylamide can be achieved by coupling Boc-L-valine with propargylamine. Standard peptide coupling methods, including the use of uronium/phosphonium salts or mixed anhydrides, can be employed for this transformation. ru.nlgu.se The synthesis of N-Boc-L-propargylglycine, a related compound, has been described through a zinc-mediated reaction of an organic halide with a glycine (B1666218) cation equivalent, highlighting alternative synthetic strategies for incorporating propargyl groups. wipo.int

Solid-Phase Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides by allowing for the rapid and automated assembly of peptide chains. americanpeptidesociety.org In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner by the sequential addition of protected amino acids. google.com

Boc-L-valine is a key reagent in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS. nih.gov In this approach, the Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by benzyl-based ethers, esters, or carbamates.

The SPPS cycle using Boc-L-valine involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). google.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as DIPEA.

Coupling: The next amino acid, Boc-L-valine, is activated in situ using a coupling reagent (e.g., DCC, HBTU) and added to the resin to form the new peptide bond. google.comgoogle.com

Washing: Excess reagents and byproducts are removed by washing the resin with various solvents.

This cycle is repeated until the desired peptide sequence is assembled. The use of Boc-amino acid nanoparticles in aqueous microwave-assisted SPPS has also been explored as an environmentally friendly alternative to traditional organic solvents. mdpi.com

Boc-Based SPPS Protocols for Peptide Elongation

The tert-butyloxycarbonyl (Boc) protection strategy is a foundational method in SPPS. wikipedia.org In this approach, the α-amino group of amino acids is temporarily protected by the acid-labile Boc group. wikipedia.org this compound is incorporated into peptide chains through a series of repeated cycles, each consisting of deprotection, washing, coupling, and capping steps. iris-biotech.de

For the synthesis of C-terminal peptide amides using Boc-SPPS, specific resins are required. The most common are the benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins. iris-biotech.dechempep.com The first Boc-protected amino acid, in this case, Boc-L-valine, is coupled directly to the amine functionality of the resin using standard coupling protocols. chempep.com This establishes a stable linkage that will ultimately yield a C-terminal amide upon final cleavage from the solid support.

Another strategy involves grafting a functionalized benzhydrylamine linker onto a well-characterized resin like phenylacetamidomethyl (PAM) resin. researchgate.net This approach aims to overcome performance variability sometimes observed with standard MBHA resins, leading to improved synthesis of peptide amides, especially for challenging sequences. researchgate.net

| Resin Type | Linker Type | Suitability for C-terminal Amides |

| MBHA Resin | Methylbenzhydrylamine | Standard choice for Boc-SPPS to produce peptide amides. chempep.comissuu.com |

| BHA Resin | Benzhydrylamine | An alternative to MBHA, though sometimes more acid-sensitive. iris-biotech.deissuu.com |

| PAM Resin with Benzhydrylamine Linker | Phenylacetamidomethyl resin with a grafted benzhydrylamine linker | An advanced strategy to enhance synthetic efficiency and reliability. researchgate.net |

The elongation of the peptide chain in Boc-SPPS follows a meticulous, cyclical process. iris-biotech.de

Deprotection: Each cycle begins with the removal of the N-terminal Boc group from the resin-bound amino acid or peptide. This is typically achieved by treatment with a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). chempep.compeptide.com

Washing: Following deprotection, the resin is thoroughly washed with solvents like DCM and isopropanol (B130326) to remove excess acid and byproducts. chempep.combachem.com This step is crucial to ensure the subsequent coupling reaction proceeds efficiently.

Neutralization: The N-terminal amine, which is protonated as a TFA salt after deprotection, must be neutralized to its free amine form. This is often done by washing with a solution of a hindered base like diisopropylethylamine (DIEA) in DCM. peptide.com Some protocols utilize in situ neutralization, where the neutralization and coupling steps are performed simultaneously. researchgate.netnih.gov

Coupling: The next Boc-protected amino acid (e.g., this compound if it's not the C-terminal residue) is then coupled to the newly liberated N-terminal amine. This reaction is facilitated by activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or more modern reagents like HBTU or HATU. chempep.compeptide.com An excess of the amino acid and coupling reagents is used to drive the reaction to completion. iris-biotech.de

Capping: To prevent the formation of deletion sequences (peptides missing an amino acid), any unreacted N-terminal amines after the coupling step can be "capped." iris-biotech.deiris-biotech.de This is typically done by acetylation with a reagent like acetic anhydride. This renders the unreacted chains inert to further elongation. universiteitleiden.nl

This entire cycle is repeated for each amino acid in the desired peptide sequence. iris-biotech.de

"Difficult sequences" in SPPS are those prone to aggregation and the formation of stable secondary structures (like β-sheets) on the resin, which hinders subsequent coupling and deprotection steps. nih.govresearchgate.net These sequences often contain multiple hydrophobic and β-branched amino acids like valine. nih.gov

Boc-based SPPS is often considered superior to Fmoc-based strategies for synthesizing these difficult sequences. nih.govresearchgate.net The repetitive TFA deprotection steps in Boc chemistry help to disrupt the inter-chain hydrogen bonding that leads to aggregation, as the TFA keeps the growing peptide chain in a solvated and less-structured state. nih.govresearchgate.net The use of in situ neutralization protocols in Boc-SPPS is also beneficial, as it minimizes the time the free N-terminal amine is exposed, reducing the opportunity for aggregation before the coupling reaction. nih.gov Therefore, this compound is a critical component when assembling such challenging, valine-rich peptides. nih.gov

Comparison with Fmoc-Based SPPS in Valine-Containing Peptides

While Boc-SPPS is a robust method, Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS has become more widespread, largely due to its milder reaction conditions. iris-biotech.demasterorganicchemistry.com However, for valine-containing peptides, and especially for difficult sequences, the choice between Boc and Fmoc strategies involves important considerations. nih.gov

Orthogonality in peptide synthesis refers to the ability to remove one type of protecting group without affecting others. iris-biotech.de

Fmoc/tBu Strategy: This is a truly orthogonal system. iris-biotech.de The N-terminal Fmoc group is labile to bases (like piperidine), while the side-chain protecting groups (often tert-butyl, tBu, based) and the resin linker are labile to acids (like TFA). iris-biotech.debiosynth.com This allows for selective deprotection at each stage of the synthesis.

Boc/Bzl Strategy: This is considered a "quasi-orthogonal" or non-orthogonal system. biosynth.com Both the temporary N-terminal Boc group and the more permanent benzyl (B1604629) (Bzl)-based side-chain protecting groups are removed by acid. peptide.com The selectivity is achieved by using different strengths of acid: moderate acid (e.g., 50% TFA) for Boc removal and very strong acid (e.g., anhydrous hydrogen fluoride, HF) for final cleavage and side-chain deprotection. peptide.combiosynth.com

| Strategy | Nα-Protecting Group | Side-Chain Protection | Deprotection Conditions | Orthogonality |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based (e.g., Bzl) | Boc: Moderate Acid (TFA) Side-Chain/Cleavage: Strong Acid (HF) peptide.combiosynth.com | Quasi-orthogonal biosynth.com |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tert-Butyl-based (e.g., tBu) | Fmoc: Base (Piperidine) Side-Chain/Cleavage: Acid (TFA) iris-biotech.debiosynth.com | Fully orthogonal iris-biotech.de |

The deprotection step is a key differentiator between the two strategies.

Boc Deprotection: The standard reagent for removing the Boc group is 50% TFA in DCM, typically requiring a reaction time of 15 to 30 minutes. chempep.compeptide.com For difficult sequences or to ensure complete removal, 100% TFA can also be used for rapid deprotection. researchgate.net The resulting N-terminal ammonium salt must be neutralized before the next coupling step. peptide.com The acidic conditions used for Boc deprotection are advantageous for difficult, aggregation-prone sequences containing valine, as the acid helps to break up secondary structures. nih.govresearchgate.net

Fmoc Deprotection: The Fmoc group is removed using a base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgpeptide.com This reaction is typically fast. Since the deprotected amine is in its free, neutral form, no subsequent neutralization step is required. wikipedia.org However, the basic conditions and the neutral state of the peptide chain can sometimes promote aggregation in difficult sequences. wikipedia.orgmasterorganicchemistry.com

The final cleavage of the completed peptide from the resin and removal of side-chain protecting groups in Boc-SPPS traditionally requires a very strong and hazardous acid like HF. iris-biotech.denih.gov In contrast, the final cleavage in Fmoc-SPPS uses TFA, the same reagent used for Boc deprotection in the Boc/Bzl strategy, which is easier and safer to handle. masterorganicchemistry.com

Solution-Phase Peptide Synthesis (LPPS) Strategies

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, represents a classical and versatile approach to the chemical synthesis of peptides. masterorganicchemistry.com Unlike solid-phase methods, LPPS involves the coupling of amino acids or peptide fragments in a homogenous solution. This methodology offers advantages in scalability, purification of intermediates at each step, and the ability to monitor reactions closely. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of LPPS, particularly in what is known as the Boc/Bzl strategy, where it provides temporary protection for the N-terminus. researchgate.net this compound, as a readily available building block, can be effectively employed in these strategies.

Fragment Condensation Approaches Utilizing this compound

A notable example of utilizing a Boc-protected valine-derived amide in a fragment condensation context is through copper-mediated C-N cross-coupling reactions. In a study focused on the synthesis of peptides containing dehydroamino acids, a Boc-protected valine-derived amide was successfully coupled with a peptidic vinyl iodide. This reaction demonstrates the formation of a new peptide bond by joining two distinct fragments, one of which is a Boc-valine amide derivative. The researchers found that the choice of protecting groups on the vinyl iodide fragment was crucial for the success of the coupling reaction, highlighting the intricate nature of fragment condensation strategies. rsc.org

The following table summarizes the key aspects of this fragment condensation approach:

| Fragment 1 | Fragment 2 | Coupling Method | Key Findings |

| Boc-protected valine-derived amide | Peptidic vinyl iodide | Copper-mediated C–N cross-coupling | The yield of the coupling was sensitive to the protecting groups on the vinyl iodide fragment. The Boc group on the amide was compatible with the reaction conditions. |

This method showcases an advanced application of a Boc-L-valine derivative in a non-traditional peptide bond formation, expanding the toolkit for solution-phase fragment condensation.

Selective Protection and Deprotection in Multi-step Solution Synthesis

The success of a multi-step peptide synthesis relies heavily on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. masterorganicchemistry.comiris-biotech.de The Boc group is a key component of such strategies due to its lability in acidic conditions (commonly using trifluoroacetic acid, TFA), while being stable to basic and hydrogenolysis conditions used to remove other protecting groups like Fmoc (fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl), respectively. masterorganicchemistry.com

In a typical multi-step solution-phase synthesis, this compound can be introduced as a building block. After coupling, the Boc group can be selectively removed to allow for chain elongation at the N-terminus. For instance, a dipeptide can be formed by coupling a Boc-protected amino acid with L-valine amide. The subsequent selective removal of the Boc group with TFA exposes the N-terminal amine for the next coupling step, while the C-terminal amide remains intact. masterorganicchemistry.com

A study on the use of propylene (B89431) carbonate as a green solvent for LPPS illustrates a typical multi-step synthesis where selective deprotection is crucial. While not exclusively using this compound in every step, the synthesis of several tetrapeptides was achieved using a Boc/benzyl protection strategy. The process involved sequential coupling of Boc-protected amino acids followed by selective deprotection of the Boc group with TFA in propylene carbonate to prepare for the next coupling. This demonstrates the principle of selective deprotection in a practical, multi-step solution synthesis. rsc.org

The conditions for Boc deprotection are critical and have been extensively studied. While strong acids like HCl or H2SO4 can be used, TFA is a common choice in LPPS. researchgate.net The reaction is typically fast and clean. However, the electrophilic t-butyl species generated during deprotection can potentially react with sensitive residues, necessitating the use of scavengers in some cases. masterorganicchemistry.com

The following table outlines a general sequence for the use of this compound in a multi-step solution synthesis:

| Step | Reaction | Reagents | Key Consideration |

| 1 | Coupling | This compound, N-protected amino acid, coupling agent (e.g., DCC, HBTU) | Formation of a dipeptide with a protected N-terminus and a C-terminal valine amide. |

| 2 | Selective Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc group from the newly formed dipeptide, exposing the N-terminal amine for the next coupling step. |

| 3 | Further Coupling | The deprotected dipeptide, another N-protected amino acid, coupling agent | Elongation of the peptide chain. |

This iterative process of coupling and selective deprotection allows for the controlled, stepwise assembly of a desired peptide sequence in solution, where this compound can serve as a valuable starting material or intermediate fragment.

Advanced Research Applications of Boc L Valine Amide

Peptide and Peptidomimetic Chemistry

The primary application of Boc-L-valine amide lies in its utility as a precursor in the synthesis of peptides and peptidomimetics. The incorporation of the valine residue can influence the conformational properties of the resulting peptide, while the amide at the C-terminus can impact its biological activity and stability.

This compound is instrumental in the construction of peptides with specific biological functions. The valine side chain, being hydrophobic, can play a significant role in the formation of hydrophobic domains within peptides, which is particularly important for constructing membrane proteins. fengchengroup.com

The synthesis of therapeutic peptides and proteins is a key area where this compound is employed. chemimpex.comchemimpex.com These synthetic peptides can be designed to mimic or inhibit the function of natural peptides and proteins in the body, leading to therapeutic effects. The controlled, stepwise synthesis facilitated by Boc-protected amino acids like this compound is fundamental to creating these complex molecules with high precision. fengchengroup.com Research has explored the use of valine derivatives in the development of antiviral and anticancer therapies.

| Compound Name | Application Area |

| This compound | Therapeutic Peptide Synthesis |

| Valine Derivatives | Antiviral and Anticancer Therapies |

The incorporation of valine and its derivatives into peptide-based drugs can significantly modulate their pharmacokinetic properties. sigmaaldrich.com Modifications to a peptide's structure, such as the inclusion of non-natural amino acids or altering the C-terminus, can enhance stability, bioavailability, and tissue distribution. sigmaaldrich.com For instance, creating prodrugs by linking amino acids like L-valine to a drug molecule via an amide bond has been investigated as a strategy to improve metabolic stability and uptake by targeting amino acid transporters. mdpi.com This approach can lead to an increased area under the curve (AUC) and decreased clearance of the therapeutic agent. mdpi.com

This compound is a valuable component in the broader process of drug discovery and development. chemimpex.comchemimpex.com Its use in peptide synthesis allows for the creation of libraries of novel peptide-based drug candidates. chemimpex.com These candidates can then be screened for therapeutic activity against various diseases. The ability to synthesize and modify peptides with components like this compound is crucial for developing new pharmaceuticals, including those for metabolic disorders and infectious diseases. chemimpex.com

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve their drug-like properties. A primary challenge with peptide-based drugs is their susceptibility to degradation by enzymes in the body. nih.gov Incorporating residues derived from this compound into peptidomimetic structures can enhance their stability against enzymatic hydrolysis. smolecule.com This increased stability can lead to a longer duration of action and improved therapeutic potency. sigmaaldrich.com The use of non-canonical amino acids and modifications to the peptide backbone are key strategies in the design of these more robust therapeutic agents. uminho.pt

This compound can also be utilized in the synthesis of cyclic peptides. Cyclic peptides are often more conformationally constrained and stable than their linear counterparts, which can lead to higher receptor selectivity and improved biological activity. The synthesis of these structures can involve the use of building blocks like mono-Boc-protected diketopiperazines, which are cyclic dipeptides. acs.org These activated scaffolds facilitate the elongation of the peptide chain in a controlled manner. acs.org

Design and Synthesis of Biologically Active Peptides

Chiral Auxiliary and Ligand Design

This compound, a derivative of the essential amino acid L-valine, serves as a critical building block in the field of asymmetric synthesis. Its inherent chirality and versatile chemical nature make it a valuable component in the design of chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions.

The tert-butyloxycarbonyl (Boc) protecting group on the L-valine amide allows for selective reactions at other parts of the molecule while safeguarding the amino group. This feature is paramount in multi-step synthetic sequences. Boc-L-valine itself is frequently employed as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of a new chiral center. fengchengroup.com For instance, derivatives of Boc-L-valine have been utilized in the asymmetric synthesis of complex molecules like Moiramide B. rsc.org

The design of chiral ligands for metal-catalyzed reactions is another significant application. These ligands, often derived from chiral amino acids like L-valine, coordinate to a metal center and create a chiral environment that influences the enantioselectivity of the reaction. yok.gov.tr For example, Boc-L-valine has been used as a ligand in palladium-catalyzed asymmetric C-H bond functionalization, leading to the synthesis of planar chiral ferrocenes with excellent enantioselectivities. rsc.org The development of such ligands is a continuous area of research, with efforts focused on creating libraries of ligands with diverse steric and electronic properties to cater to a wide range of chemical transformations. rsc.org

The structural framework of this compound is a valuable scaffold for the development of chiral bases and organocatalysts. These reagents are crucial for promoting enantioselective transformations without the need for metal catalysts, aligning with the principles of green chemistry.

Derivatives of L-valine have been successfully developed into organocatalysts for a variety of enantioselective reactions. For instance, L-valine-derived organocatalysts have been shown to be effective in the asymmetric reduction of ketimines using trichlorosilane, producing chiral amines with high enantioselectivity. researchgate.netresearchgate.net Research has shown that the structure of the valine-derived catalyst can control the configuration of the product. researchgate.net

In the realm of aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation, L-valine-derived dipeptides have been investigated as organocatalysts. mdpi.com These catalysts have demonstrated the ability to produce aldol products with good stereoselectivity. mdpi.com Similarly, L-valine nitrile has been explored as a syn-selective catalyst in aldol reactions. whiterose.ac.uk Furthermore, chiral cobalt complexes synthesized from L-valine have been shown to catalyze asymmetric Henry reactions, yielding chiral nitro aldols in high yields and enantiomeric excesses. medcraveonline.com

The development of these catalysts often involves modifying the L-valine structure to optimize catalytic activity and selectivity. For example, N-methyl-L-amino acid-derived organocatalysts, including those from valine, have been synthesized and successfully applied in the asymmetric reduction of ketimines. researchgate.net

Development of Chiral Bases and Organocatalysts

Medicinal Chemistry Scaffolds and Drug Candidates

The unique structural and chemical properties of this compound make it a valuable scaffold in medicinal chemistry for the synthesis of pharmaceutical intermediates and for direct integration into novel drug candidates.

This compound and its parent compound, Boc-L-valine, are crucial intermediates in the synthesis of a wide range of pharmaceuticals. chemimpex.com The Boc protecting group facilitates controlled, stepwise synthesis of complex molecules, a common requirement in drug development. chemimpex.com For example, Boc-L-valine is a key starting material in the synthesis of valganciclovir, an antiviral medication. innovareacademics.in It is also used in the production of various peptide-based drugs. chemimpex.com The synthesis of these intermediates often involves coupling Boc-L-valine with other molecules, followed by deprotection of the Boc group under acidic conditions. nih.govmasterorganicchemistry.com

The table below provides examples of pharmaceutical intermediates synthesized using Boc-L-valine derivatives.

| Intermediate | Application | Reference |

| Valganciclovir Precursors | Antiviral drug synthesis | innovareacademics.in |

| Peptide Fragments | Synthesis of peptide-based therapeutics | chemimpex.com |

| Chiral Amino Aldehydes | Building blocks for enzyme inhibitors | rsc.org |

Beyond its role as an intermediate, the L-valine moiety is directly incorporated into the structure of novel drug candidates to enhance their therapeutic properties. The branched-chain nature of valine can influence a drug's binding to its biological target and improve its pharmacokinetic profile.

In the development of antiviral agents, L-valine derivatives have been attached to nucleoside analogues to create prodrugs. nih.govumich.edu This strategy can improve the oral bioavailability of the parent drug. For instance, L-valine has been incorporated into inhibitors of the Hepatitis C virus (HCV) NS5A protein. acs.org

In the field of oncology, researchers have linked L-valine derivatives to anticancer compounds to improve their solubility and cellular uptake. nih.gov For example, ethylene-carbonate-linked L-valine derivatives of 4,4-dimethylcurcumin have been synthesized and shown to have significantly higher water solubility than the parent compound, potentially enhancing their anticancer activity. nih.gov

The following table summarizes examples of drug candidates that incorporate a valine moiety.

| Drug Candidate Class | Therapeutic Area | Rationale for Valine Inclusion | Reference |

| Nucleoside Prodrugs | Antiviral | Enhanced oral bioavailability | nih.govumich.edu |

| NS5A Inhibitors | Antiviral (HCV) | Component of the inhibitor scaffold | acs.org |

| Curcumin Derivatives | Anticancer | Improved solubility and cellular uptake | nih.gov |

| Peptide-based drugs | Various | Enhanced stability and bioavailability |

Contribution to the Design of HIV-1 Protease Inhibitors

Boc-L-valine serves as a key intermediate in the synthesis of peptidomimetic inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) protease. researchgate.net This viral enzyme is essential for the lifecycle of HIV, and its inhibition is a cornerstone of antiretroviral therapy. The design of effective inhibitors often involves creating molecules that mimic the natural substrates of the protease, binding to its active site with high affinity.

In the development of new protease inhibitors (PIs), researchers modify existing drugs to enhance their efficacy and overcome drug resistance. One such example involves the modification of Darunavir, a potent HIV-1 PI. In a research endeavor, Darunavir was reacted with Boc-L-valine to create a derivative intended to promote stronger interactions within the S2' subsite of the protease active site. nih.gov The synthesis involved reacting Darunavir with Boc-L-valine in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While this specific Boc-valine derivative showed a reduction in antiviral activity, likely due to factors like cell penetration, subsequent removal of the Boc group led to a significant improvement in antiviral potency, highlighting the role of the valine scaffold in the inhibitor's structure. nih.gov

Furthermore, Boc-L-valine is utilized in the solid-phase synthesis of complex peptidomimetics designed to inhibit HIV-1 protease. google.com This method allows for the sequential addition of amino acid building blocks, including valine derivatives, to construct inhibitors with specific three-dimensional structures tailored to the enzyme's binding groove. google.com The incorporation of L-valine residues is a recurring theme in the design of many PIs, demonstrating the importance of its specific side chain in achieving potent inhibition. researchgate.net

Table 1: Application of Valine Derivatives in HIV-1 Protease Inhibitor Synthesis Press the button below to see the table.

Show Table

| Precursor/Intermediate | Synthetic Application | Target Inhibitor/Derivative | Key Finding | Reference |

|---|---|---|---|---|

| Boc-L-valine | Acylation of Darunavir | Darunavir-Boc-valine derivative (4j) | Modification at the P2' site to enhance binding interactions. Boc-derivative showed reduced activity, but deprotection improved it. | nih.gov |

| Boc-valine | Solid-Phase Peptide Synthesis | Peptidomimetic macrocycles | Used as a building block (Y side chain) for creating cyclic inhibitors targeting HIV-1 protease. | google.com |

| L-valine residues | General PI design | Various PIs (e.g., Ritonavir, Lopinavir) | Valine is a common component in many clinically significant protease inhibitors, contributing to binding affinity. | researchgate.net |

Material Science and Supramolecular Chemistry

The inherent properties of amino acids, such as chirality, and their ability to form directional hydrogen bonds make their derivatives, including this compound, excellent candidates for building ordered structures in material science.

The self-assembly of amino acid derivatives is a process where molecules spontaneously organize into ordered, large-scale structures through non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking. nih.govmdpi.com Valine-derived amides are particularly interesting due to the hydrophobicity of the isopropyl side chain and the hydrogen bonding capabilities of the amide backbone. mdpi.com

Studies have shown that peptides rich in valine tend to form very stable self-assembled structures. mdpi.com For instance, bile acid derivatives of L-valine esters have been shown to undergo self-assembly, leading to the formation of organogels. researchgate.nettandfonline.com The morphology of these self-assembled structures, which can include fibers, ribbons, and tubes, is often investigated using microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). mdpi.comtandfonline.com Spectroscopic methods such as FT-IR and circular dichroism are used to confirm that hydrogen bonding is a primary driving force for the assembly. mdpi.com

The conformation of the valine residue itself is a critical determinant of the final supramolecular architecture. beilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these conformational studies. researchgate.net By analyzing NMR parameters, such as vicinal coupling constants (³JHNHA) and Nuclear Overhauser Effects (NOEs), researchers can determine the backbone dihedral angles (φ, ψ) and the stability of intramolecular hydrogen bonds. beilstein-journals.orgresearchgate.net For example, studies on pentapeptides have demonstrated that the position of an L-valine residue within the peptide chain significantly influences the resulting secondary structure, with a C-terminal valine residue promoting the formation of a stable right-handed helical conformation. beilstein-journals.org While direct conformational studies on this compound are specific, extensive research on closely related molecules like formyl-L-valine amide and other valine-containing peptides shows that they exhibit distinct conformational preferences that can be characterized with high precision. nih.govmdpi.com

Table 2: Research on Self-Assembly and Conformation of Valine Derivatives Press the button below to see the table.

Show Table

| System Studied | Key Method(s) | Observation | Finding | Reference |

|---|---|---|---|---|

| Bile acid amides of L-valine esters | SEM, Optical Microscopy | Formation of organogels | Self-assembly into complex structures driven by non-covalent interactions. | researchgate.nettandfonline.com |

| Fumaramide (B1208544) derivatives of valine | ¹H NMR, NOESY, FT-IR | Formation of filamentous nanostructures in gels | Self-assembly is primarily organized through hydrogen bonding of the central fumaramide groups. | mdpi.com |

| Valine-containing pentapeptides | NMR Spectroscopy (NOE, coupling constants) | Formation of ordered secondary structures (β-turns, helices) | The position of the L-valine residue in the sequence controls the peptide's conformation. | beilstein-journals.org |

| Elastin mimetic peptide (LGGVG)₆ | Solid-State ¹³C NMR | Heterogeneity in valine conformation | The valine residue adopts a twofold conformational heterogeneity rather than a single, regular structure. | nih.gov |

Chiral Ionic Liquids (CILs) are salts with melting points below 100 °C that contain a chiral center in their cation, anion, or both. nih.gov They have emerged as important materials for applications in asymmetric synthesis, catalysis, and chiral separations. nih.gov Amino acids are an excellent source of chirality for the synthesis of CILs. researchgate.net

L-valine can be used to create CILs where the chiral amino acid functions as the anion. researchgate.netua.pt A common synthetic method is the neutralization reaction between the amino acid and a base, such as tetrabutylammonium (B224687) hydroxide (B78521) ([N4444]OH). researchgate.netua.pt This reaction yields the corresponding tetrabutylammonium L-valinate salt. ua.pt These amino-acid-based CILs generally exhibit high thermal stability. researchgate.netua.pt

In other designs, L-valine derivatives are incorporated into the cation. rsc.orgrsc.orgx-mol.net For example, a series of 1,2,3-triazolium based CILs have been synthesized from L-valine. rsc.orgrsc.org These CILs, which are liquids at room temperature, possess long alkyl chains, giving them surface-active properties and the ability to self-aggregate in solution. rsc.orgrsc.org The synthesis and characterization of these novel CILs demonstrate how the inherent chirality and structural features of Boc-L-valine and its derivatives can be transferred to create functional materials with unique properties. rsc.orgrsc.orgx-mol.netfau.de

Table 3: Chiral Ionic Liquids Derived from L-Valine Press the button below to see the table.

Show Table

| Cation | Anion | Synthetic Method | Key Properties | Reference |

|---|---|---|---|---|

| Tetrabutylammonium ([N4444]⁺) | L-valinate | Neutralization of [N4444]OH with L-valine | High thermal stability (> 439 K), moderate toxicity. | researchgate.netua.pt |

| L-valine-based 1,2,3-triazolium | Iodide (I⁻) or Hexafluorophosphate (PF₆⁻) | Multi-step synthesis starting from L-valine | Room temperature ionic liquids (RTILs), thermally stable, show self-aggregation. | rsc.orgrsc.org |

| Quinine, L-proline, and L-valine-based cations | Various | Multi-step synthesis | Used for enantiomeric recognition studies via ¹⁹F NMR. | x-mol.netfau.de |

| Imidazolium with L-valine ester side chain | Bromide (Br⁻) | Multi-step synthesis | Screened for antimicrobial toxicity and biodegradability. | psu.edudcu.ie |

Compound Names Mentioned in this Article

Boc-L-valine

this compound

Darunavir

N,N'-dicyclohexylcarbodiimide (DCC)

4-dimethylaminopyridine (DMAP)

Ritonavir

Lopinavir

Formyl-L-valine amide

Tetrabutylammonium hydroxide

Tetrabutylammonium L-valinate

Spectroscopic and Computational Investigations of Boc L Valine Amide and Its Derivatives

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable tools for understanding the molecular architecture and dynamic behavior of compounds like Boc-L-valine amide. By analyzing how these molecules interact with electromagnetic radiation, researchers can deduce information about their bonding, functional groups, and three-dimensional arrangements.

NMR Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and conformation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, which are sensitive to the local electronic structure and spatial arrangement of the molecule.

The chemical shifts observed in NMR spectra are highly indicative of the electronic environment surrounding atomic nuclei. For Boc-L-valine derivatives, studies have investigated how solvent polarity influences these chemical shifts, particularly for carbonyl carbons. For instance, in related compounds like N-Boc-L-valine-OH, ¹³C NMR studies have shown that the carbonyl carbons of both the N-Boc group and the carboxyl group exhibit downfield shifts as solvent polarity increases mdpi.comresearchgate.net. Specifically, the carbonyl carbon of the N-Boc group in N-Boc-L-valine-OH displayed smaller chemical shift changes with increasing solvent polarity compared to N-Boc-L-alanine-OH, a phenomenon attributed to the steric bulk of the isopropyl group mdpi.comresearchgate.net. Furthermore, ¹H NMR investigations on related Boc-protected valine derivatives have indicated the presence of isomer mixtures due to hindered C-N rotation, which can manifest as broadened or split signals chemicalbook.com. The addition of polar solvents like DMSO-d₆ to solutions of Boc-amino acid N'-methylamides has also been observed to affect the chemical shifts of NH proton signals, underscoring the influence of solvent on molecular conformation and electronic distribution acs.org.

Table 1: Representative ¹³C NMR Chemical Shifts in Related Boc-Valine Derivatives (Data adapted from studies on N-Boc-L-valine-OH mdpi.comresearchgate.net)

| Carbon Type | Chemical Shift (ppm) | Notes |

| N-Boc Carbonyl | ~155.7 | Exhibits smaller changes with solvent polarity |

| COOH Carbonyl | ~174.2 | Shows greater chemical shift changes with solvent polarity |

| Isopropyl CH | ~28.6 | |

| Isopropyl CH₃ | ~19.2, 19.3 |

The amide bond, with its partial double-bond character, has a significant rotational barrier, leading to the possibility of cis and trans rotamers. NMR spectroscopy is a powerful tool for detecting and quantifying these rotational isomers. In ¹³C NMR studies of amino acid derivatives and peptide derivatives, when rotational isomers across the amide bond are observed, the chemical shifts of the major isomer are typically reported mdpi.comresearchgate.net. Studies on related compounds have noted mixtures of isomers due to hindered C-N rotation, which can be identified through characteristic NMR spectral features, such as broadened or split signals chemicalbook.com. The energy barriers for amide group rotation around the C-N bond can be estimated from line shape analysis of ¹H and ¹³C NMR signals science.gov. Variable temperature NMR experiments can also be employed to study the dynamic equilibrium between these rotamers and to determine their relative populations researchgate.net.

Nuclear Overhauser Effect (NOE) spectroscopy, particularly through 2D NOESY experiments, is crucial for determining the spatial proximity of protons within a molecule. These NOE correlations provide direct evidence of through-space interactions, which are fundamental for assigning molecular conformations and identifying secondary structural elements in peptides iisc.ac.in. For this compound and its derivatives, NOE studies can reveal spatial relationships between protons on the Boc group, the valine side chain, and the peptide backbone. For example, NOE signals between the methyl group of the Boc moiety and side chain protons, or between alpha protons and amide protons of adjacent residues, can help in assigning specific conformations, such as β-turns or helical structures researchgate.netbeilstein-journals.org. Furthermore, 1-D NOESY/EXSY techniques have proven useful in detecting and characterizing equilibrating rotamers, aiding in the distinction between rotamers and non-equilibrating diastereomers researchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing characteristic spectral "fingerprints" that are sensitive to molecular structure and conformation. For peptides and their derivatives, the amide functional group exhibits several prominent vibrational bands that are particularly useful for structural analysis.

The amide group in peptides gives rise to several characteristic vibrational modes, notably the Amide I, Amide II, and Amide B bands. The Amide I band, typically observed in the region of 1600–1700 cm⁻¹, is primarily associated with the C=O stretching vibration (70-85%) and is highly sensitive to the peptide backbone conformation and hydrogen bonding patterns leibniz-fli.deuniroma1.it. The Amide II band, found between 1510 and 1580 cm⁻¹, arises mainly from the N-H bending vibration (40-60%) and C-N stretching (18-40%), also reflecting conformational states leibniz-fli.deuniroma1.it. The Amide B band, typically around 3100 cm⁻¹, originates from a Fermi resonance between the N-H stretching vibration and the first overtone of the Amide II band leibniz-fli.deumich.edu. These bands are valuable for distinguishing between different secondary structures like α-helices and β-sheets uniroma1.itnih.gov. Studies on Boc-protected valine oligopeptides have reported specific frequencies for these amide modes, providing a basis for comparison.

Table 2: Characteristic IR/Raman Amide Band Frequencies in Boc-Valine Peptides (Frequencies are representative values adapted from studies on Boc-oligovalines umich.edu)

| Amide Band | Frequency (cm⁻¹) | Spectroscopic Method | Notes |

| Amide A | ~3295 | IR/Raman | N-H stretching; sensitive to H-bonding strength |

| Amide B | ~3068-3073 | IR | Fermi resonance with overtone of Amide II; weak in Raman |

| Amide I | ~1672-1678 | Raman | Primarily C=O stretching; conformationally sensitive |

| Amide II | ~1550 | IR | Primarily N-H bending and C-N stretching; conformationally sensitive |

Compound List:

this compound

N-Boc-L-valine-OH

Boc-oligovalines

N-Boc-L-valine

Green Chemistry Principles and Sustainable Synthesis of Boc L Valine Amide

Development of Eco-Sustainable Synthetic Methods

The pursuit of eco-sustainable methods for amide bond formation has led to significant innovation, moving away from conventional protocols that often employ hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net These traditional solvents have been associated with considerable environmental and health concerns. rsc.orgresearchgate.net Research efforts have been directed towards creating synthetic routes that avoid, reduce, or replace such hazardous substances. rsc.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis, particularly for reactions like amide bond formation, represents a significant step towards sustainability. researchgate.net Researchers have developed catalyst-free, water-mediated methods for key steps in peptide synthesis. For instance, the deprotection of N-Boc groups, a fundamental step in synthesizing peptide amides, has been successfully achieved in water at elevated temperatures without any additional reagents or catalysts. lookchem.comresearchgate.net

Table 1: Comparison of N-Boc Deprotection Conditions

| Method | Solvent | Catalyst/Reagent | Temperature | Key Advantage |

| Traditional | Dichloromethane (DCM) | Trifluoroacetic Acid (TFA) | Room Temperature | Well-established |

| Green Method | Water | None | 150 °C | Catalyst-free, eliminates hazardous acid and solvent. lookchem.com |

Beyond water, the exploration of other green solvents has provided a range of sustainable alternatives for amide synthesis. rsc.org The goal is to replace hazardous solvents with bio-based and neoteric solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs). rsc.orgresearchgate.net These alternative reaction media are often derived from renewable resources and exhibit lower toxicity and environmental persistence.

For example, an efficient continuous flow synthesis of amides has been achieved using the bio-derived solvent γ-valerolactone (GVL). researchgate.net Enzymatic strategies for preparing amides have also been successfully devised using cyclopentyl methyl ether, another green and safe solvent, which allows for excellent yields without intensive purification. nih.gov These methods highlight a significant shift in the chemical industry towards adopting solvents that are safer for both human health and the environment. rsc.orgresearchgate.net

Flow Chemistry Applications for Amide Bond Formation

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for making chemical production, including peptide and amide synthesis, more sustainable. nih.govamidetech.com This approach involves pumping reagents through a system of tubes and reactors, offering precise control over reaction parameters like temperature, pressure, and mixing. amidetech.com This technology is particularly advantageous for peptide synthesis, where it can help overcome challenges related to concentration and reaction time that are common in traditional batch methods. researchgate.net

Table 2: Reaction Time Comparison: Batch vs. Flow Synthesis for Peptides

| Synthesis Type | Typical Reaction Time | Reference |

| Conventional Batch | ~24 hours | durham.ac.uk |

| Flow Chemistry | 3-4 hours | durham.ac.uk |

Flow chemistry offers substantial safety and environmental advantages over traditional batch processing. nih.govamidetech.com By containing reactions within a closed and controlled system, the risk of exposure to hazardous chemicals is minimized. The small reaction volumes at any given moment significantly reduce the risk associated with highly exothermic or unstable intermediates. nih.gov This makes the entire process inherently safer, especially at an industrial scale. nih.gov From an environmental perspective, the efficiency of flow systems leads to less solvent and energy consumption and reduced waste generation, aligning perfectly with the principles of green chemistry. researchgate.net

Minimizing Waste and Environmental Impact in Large-Scale Production

Reducing the environmental footprint of large-scale chemical production is a critical goal of green chemistry. For a compound like Boc-L-valine amide, this involves a holistic approach that begins with the sourcing of raw materials. Utilizing L-valine produced through sustainable fermentation processes, which can use renewable feedstocks and engineered microorganisms, helps to reduce the lifecycle impact of the final product. nih.gov

In the synthesis process itself, adopting technologies like flow chemistry is key to minimizing waste. The high efficiency and yield of flow reactions mean that fewer raw materials are consumed per unit of product, and fewer byproducts are generated. nih.gov Furthermore, the integration of in-line purification and solvent recycling systems can drastically reduce the volume of chemical waste. By combining sustainable starting materials with efficient, low-waste manufacturing technologies, the large-scale production of this compound can be made significantly more environmentally friendly.

Q & A

Q. How can researchers optimize synthetic protocols for this compound to meet Green Chemistry principles?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethyl acetate. Use catalytic reagents (e.g., DMAP) to reduce waste. Monitor atom economy via reaction stoichiometry and employ solvent recovery systems. Validate eco-friendliness using E-factor calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.